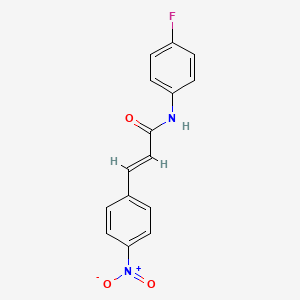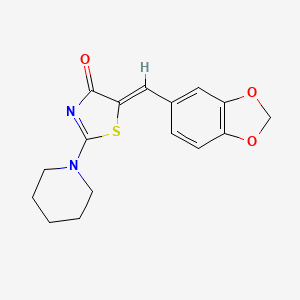
2,4-difluorobenzyl phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-difluorobenzyl phenylacetate (DBPA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DBPA is a member of the phenylacetate family of compounds and is characterized by the presence of two fluorine atoms attached to the benzyl ring.
科学研究应用
2,4-difluorobenzyl phenylacetate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2,4-difluorobenzyl phenylacetate has anti-tumor properties and can induce apoptosis in cancer cells. 2,4-difluorobenzyl phenylacetate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,4-difluorobenzyl phenylacetate has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of 2,4-difluorobenzyl phenylacetate is not fully understood, but studies have suggested that it may act through multiple pathways. 2,4-difluorobenzyl phenylacetate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2,4-difluorobenzyl phenylacetate has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 2,4-difluorobenzyl phenylacetate has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2,4-difluorobenzyl phenylacetate has been shown to have a number of biochemical and physiological effects. Studies have shown that 2,4-difluorobenzyl phenylacetate can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the production of pro-inflammatory cytokines. Additionally, 2,4-difluorobenzyl phenylacetate has been shown to have antioxidant properties and can protect against oxidative stress.
实验室实验的优点和局限性
2,4-difluorobenzyl phenylacetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified to high purity. Additionally, 2,4-difluorobenzyl phenylacetate has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using 2,4-difluorobenzyl phenylacetate in lab experiments. 2,4-difluorobenzyl phenylacetate is a relatively new compound, and there is still much that is unknown about its mechanism of action and potential side effects. Additionally, 2,4-difluorobenzyl phenylacetate may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
未来方向
There are several future directions for research on 2,4-difluorobenzyl phenylacetate. One area of research is to further elucidate the mechanism of action of 2,4-difluorobenzyl phenylacetate and determine its specific targets in cancer cells. Additionally, further studies are needed to determine the efficacy of 2,4-difluorobenzyl phenylacetate in different types of cancer cells and in animal models. Another area of research is to investigate the potential use of 2,4-difluorobenzyl phenylacetate in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is a need for further research on the safety and toxicity of 2,4-difluorobenzyl phenylacetate in humans, which will be necessary for its potential use as a cancer treatment in the future.
Conclusion
2,4-difluorobenzyl phenylacetate (2,4-difluorobenzyl phenylacetate) is a synthetic compound that has shown promise as a potential cancer treatment. 2,4-difluorobenzyl phenylacetate has been shown to have anti-tumor properties, induce apoptosis in cancer cells, and inhibit the growth of cancer cells. Additionally, 2,4-difluorobenzyl phenylacetate has been shown to have anti-inflammatory properties and can protect against oxidative stress. While there are still many unknowns about the mechanism of action and potential side effects of 2,4-difluorobenzyl phenylacetate, further research is needed to determine its potential as a cancer treatment.
合成方法
2,4-difluorobenzyl phenylacetate can be synthesized through a multistep process that involves the reaction of 2,4-difluorobenzyl alcohol with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 2,4-difluorobenzyl phenylacetate. This synthesis method has been optimized to yield high purity and yield of 2,4-difluorobenzyl phenylacetate.
属性
IUPAC Name |
(2,4-difluorophenyl)methyl 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c16-13-7-6-12(14(17)9-13)10-19-15(18)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLMDXHKFYWFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)methyl 2-phenylacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)


![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5732578.png)



![methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5732617.png)
![5-[(2-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5732622.png)